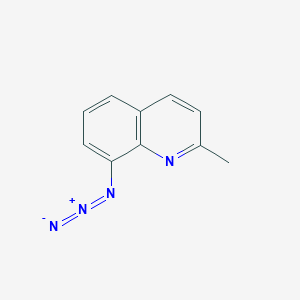

8-Azido-2-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Azido-2-methylquinoline is a heterocyclic aromatic compound that features a quinoline core structure with an azido group at the 8th position and a methyl group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Mécanisme D'action

Target of Action

8-Azido-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry .

Mode of Action

It’s known that the azido group can undergo a reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways, contributing to their diverse biological and pharmaceutical activities .

Result of Action

Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound might have similar effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azido-2-methylquinoline typically involves the azidation of 2-methylquinoline. One common method includes the reaction of 2-methylquinoline with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the azido group replaces a hydrogen atom at the 8th position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Azido-2-methylquinoline undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles, suitable solvents.

Cycloaddition: Alkynes, copper catalysts.

Major Products:

Reduction: 8-Amino-2-methylquinoline.

Substitution: Various substituted quinoline derivatives.

Cycloaddition: Triazole derivatives.

Applications De Recherche Scientifique

8-Azido-2-methylquinoline has several scientific research applications, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.

Chemical Biology: It is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Material Science: It is employed in the development of novel materials with unique electronic and photophysical properties

Comparaison Avec Des Composés Similaires

8-Amino-2-methylquinoline: Similar structure but with an amino group instead of an azido group.

2-Methylquinoline: Lacks the azido group, making it less reactive in certain chemical reactions.

8-Azidoquinoline: Similar azido functionality but without the methyl group at the 2nd position

Uniqueness: 8-Azido-2-methylquinoline is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .

Activité Biologique

8-Azido-2-methylquinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and antiviral properties. The structural diversity of quinoline compounds allows for the modification of their biological activity through various substitutions on the quinoline ring. This compound is particularly notable due to the presence of an azide group, which can enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that compounds containing the quinoline moiety exhibit broad-spectrum antibacterial effects. For instance, a recent review highlighted that 8-hydroxyquinoline derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Activity Type | Target Organism | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | TBD |

| 8-Hydroxyquinoline | Antifungal | Candida albicans | TBD |

| Ciprofloxacin | Broad-spectrum antibiotic | Various | 0.5 |

Anticancer Activity

The anticancer potential of quinoline derivatives has garnered attention due to their ability to inhibit cancer cell proliferation. Research has shown that certain modifications on the quinoline structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, studies have reported that 8-hydroxyquinoline derivatives exhibit significant activity against breast cancer cells by inducing apoptosis .

Case Study: Anticancer Activity of Quinoline Derivatives

A study investigated the effects of various quinoline derivatives on human breast cancer cell lines (MCF-7). The results indicated that compounds with electron-withdrawing substituents exhibited higher cytotoxicity compared to those with electron-donating groups. Specifically, a derivative with a nitro group showed an IC50 value of 10 µM, indicating potent anticancer activity .

Antiviral Properties

Recent investigations into the antiviral properties of quinoline derivatives have revealed promising results against viral pathogens. For instance, 8-hydroxyquinoline has been shown to inhibit the replication of several viruses, including HIV and influenza . The mechanism is believed to involve interference with viral entry or replication processes.

Table 2: Antiviral Activity of Quinoline Derivatives

| Compound | Virus Type | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| This compound | Influenza A virus | TBD | TBD |

| 8-Hydroxyquinoline | HIV | >85 | <5 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Many quinolines inhibit key enzymes involved in nucleic acid synthesis, such as DNA gyrase and topoisomerase IV.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinolines may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Propriétés

IUPAC Name |

8-azido-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-7-5-6-8-3-2-4-9(13-14-11)10(8)12-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYQZEKZQYTNIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N=[N+]=[N-])C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.